molecular formula C10H12N4 B1427993 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine CAS No. 1248199-10-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine

Cat. No. B1427993
CAS RN: 1248199-10-1
M. Wt: 188.23 g/mol
InChI Key: PPEHNDRFMASQHP-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine” is a heterocyclic compound . It is a part of the pyridine family, which is known for its varied biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine moiety and a pyrazole ring . The exact structure can be determined using techniques such as X-ray crystallography and NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine” include a molecular weight of 173.21 g/mol, a topological polar surface area of 30.7 Ų, and a heavy atom count of 13 .

Scientific Research Applications

Antileishmanial and Antimalarial Evaluation

A study has shown that this compound has potent in vitro antipromastigote activity, which was justified through a molecular simulation study. The compound had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biological Properties

The pyrazole scaffold, which is part of this compound’s structure, is known to possess a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Anti-tubercular Potential

Another study synthesized derivatives of this compound and evaluated them for anti-tubercular potential against Mycobacterium tuberculosis. Some derivatives showed potent anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with this compound are not directly mentioned in the available literature .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEHNDRFMASQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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